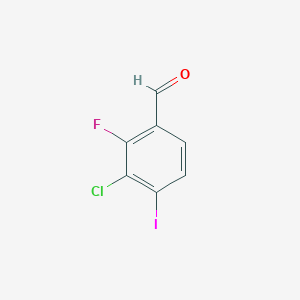

3-Chloro-2-fluoro-4-iodobenzaldehyde

Beschreibung

3-Chloro-2-fluoro-4-iodobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₇H₃ClFIO and a molecular weight of 284.46 g/mol. This compound features chlorine, fluorine, and iodine substituents at the 3-, 2-, and 4-positions of the benzaldehyde core, respectively. The strategic placement of these halogens creates unique electronic and steric effects, making it a valuable intermediate in organic synthesis and medicinal chemistry. Halogenated benzaldehydes are widely studied for their reactivity in cross-coupling reactions, nucleophilic substitutions, and as precursors for bioactive molecules .

Eigenschaften

Molekularformel |

C7H3ClFIO |

|---|---|

Molekulargewicht |

284.45 g/mol |

IUPAC-Name |

3-chloro-2-fluoro-4-iodobenzaldehyde |

InChI |

InChI=1S/C7H3ClFIO/c8-6-5(10)2-1-4(3-11)7(6)9/h1-3H |

InChI-Schlüssel |

BPZULBFIRDSHEF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1C=O)F)Cl)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the halogenation of benzaldehyde derivatives followed by selective substitution reactions. For example, 3-Chloro-4-fluoroiodobenzene can be synthesized by reacting 3,5-dimethoxyphenol with cesium carbonate . This intermediate can then be further oxidized to form 3-Chloro-2-fluoro-4-iodobenzaldehyde.

Industrial Production Methods

Industrial production methods for 3-Chloro-2-fluoro-4-iodobenzaldehyde are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

Substitution: Formation of various substituted benzaldehyde derivatives.

Oxidation: Formation of 3-Chloro-2-fluoro-4-iodobenzoic acid.

Reduction: Formation of 3-Chloro-2-fluoro-4-iodobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-fluoro-4-iodobenzaldehyde is used in a variety of scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and as a building block for bioactive compounds.

Medicine: Potential use in the development of antitumor agents and selective receptor agonists.

Industry: Used in the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-fluoro-4-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets, potentially leading to the inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Halogenated Benzaldehydes

| Compound Name | Molecular Formula | Halogen Substituents (Positions) | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Chloro-2-fluoro-4-iodobenzaldehyde | C₇H₃ClFIO | Cl (3), F (2), I (4) | 284.46 |

| 5-Chloro-2-fluoro-4-iodobenzaldehyde | C₇H₃ClFIO | Cl (5), F (2), I (4) | 284.46 |

| 2-Fluoro-4-iodobenzaldehyde | C₇H₄FIO | F (2), I (4) | 232.01 |

| 4-Chloro-2-fluorobenzaldehyde | C₇H₄ClF | Cl (4), F (2) | 158.56 |

| 2-Chloro-6-fluoro-3-iodobenzaldehyde | C₇H₃ClFIO | Cl (2), F (6), I (3) | 284.46 |

Key Observations :

- Halogen Diversity : The target compound combines three halogens (Cl, F, I), whereas analogs like 2-Fluoro-4-iodobenzaldehyde lack chlorine, limiting their utility in reactions requiring multi-halogen participation .

Key Findings :

- Multi-Halogen Synergy : The simultaneous presence of Cl, F, and I in the target compound allows sequential functionalization (e.g., Cl substitution followed by I coupling), a feature absent in dihalogenated analogs .

- Electronic Effects: Fluorine’s electron-withdrawing nature increases the aldehyde’s electrophilicity, enhancing its reactivity in condensation reactions compared to non-fluorinated analogs .

Key Insights :

- Iodine’s Role : Iodinated derivatives (e.g., target compound and 5-Chloro-2-fluoro-4-iodobenzaldehyde) show enhanced bioactivity due to iodine’s polarizable electron cloud, improving target binding .

- Chlorine’s Contribution : Chlorine at position 3 or 5 increases lipophilicity, aiding membrane penetration in antimicrobial applications .

Biologische Aktivität

3-Chloro-2-fluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

3-Chloro-2-fluoro-4-iodobenzaldehyde is characterized by the presence of three halogen substituents: chlorine, fluorine, and iodine. These halogens significantly influence the compound's reactivity and biological interactions. The molecular formula is C7H3ClFIO, and it has a molecular weight of 265.45 g/mol.

The biological activity of 3-Chloro-2-fluoro-4-iodobenzaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents enhance its binding affinity to various molecular targets, influencing metabolic pathways and cellular processes.

- Enzyme Interaction : The compound is believed to act as an inhibitor or activator of certain enzymes, which can modulate biochemical pathways.

- Receptor Binding : Its structural characteristics allow it to bind to specific receptors, potentially affecting signal transduction mechanisms.

Biological Activity

Research indicates that 3-Chloro-2-fluoro-4-iodobenzaldehyde exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cell growth in cancer cell lines by targeting Bcl-2 and Bcl-xL proteins, which are crucial for regulating apoptosis .

- Anti-inflammatory Effects : Some halogenated benzaldehydes have shown promise in reducing inflammation through modulation of cytokine production.

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

- A study focused on synthesizing derivatives of halogenated benzaldehydes, including 3-Chloro-2-fluoro-4-iodobenzaldehyde, evaluated their potency against cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential anticancer activity.

- Structure-Activity Relationship (SAR) :

Applications in Drug Development

Due to its unique structural features, 3-Chloro-2-fluoro-4-iodobenzaldehyde holds potential for use in drug discovery:

- Lead Compound : It can serve as a lead compound for developing new pharmaceuticals targeting specific diseases, particularly cancers.

- Synthetic Intermediate : The compound is valuable in organic synthesis for creating more complex molecules used in medicinal chemistry and agrochemicals .

Comparative Analysis

The following table summarizes the biological activities and potential applications of 3-Chloro-2-fluoro-4-iodobenzaldehyde compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Potential | Synthetic Use |

|---|---|---|---|

| 3-Chloro-2-fluoro-4-iodobenzaldehyde | Promising | Moderate | High |

| 3-Bromo-4-chlorobenzaldehyde | Moderate | High | Moderate |

| 4-Iodo-3-nitrobenzaldehyde | High | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.